

# An In-Depth Technical Guide to BMS-310705 for Cancer Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS 310705**

Cat. No.: **B15567596**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

BMS-310705 is a semi-synthetic analog of epothilone B, a class of microtubule-stabilizing agents that have shown promise in cancer therapy. Developed by Bristol-Myers Squibb in collaboration with the German Research Centre for Biotechnology, BMS-310705 was engineered for increased chemical stability and water solubility, allowing for a cremophore-free formulation.<sup>[1][2]</sup> Preclinical studies demonstrated its potent cytotoxic activity against a range of human tumor cell lines, including those resistant to paclitaxel.<sup>[1][3]</sup> The compound induces apoptosis through the mitochondrial pathway and has shown superior anti-tumor activity *in vivo* compared to paclitaxel and other natural epothilones.<sup>[1]</sup> Phase I clinical trials were initiated to evaluate its safety and efficacy in patients with advanced solid malignancies.<sup>[4]</sup> However, there are no currently active clinical trials, suggesting that the clinical development of BMS-310705 has been discontinued.<sup>[1]</sup> This guide provides a comprehensive overview of the technical data and experimental findings related to BMS-310705.

## Core Mechanism of Action

BMS-310705 exerts its anticancer effects by targeting tubulin.<sup>[5]</sup> Like other epothilones and taxanes, it binds to the  $\beta$ -tubulin subunit of microtubules, stabilizing them and promoting their polymerization.<sup>[6]</sup> This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death.<sup>[6]</sup> A key feature of epothilones, including BMS-310705, is

their ability to remain effective in tumor models that have developed resistance to taxanes, often through mechanisms such as the overexpression of P-glycoprotein.[\[3\]](#)[\[6\]](#)

## Signaling Pathways

The primary signaling pathway activated by BMS-310705 to induce cell death is the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by the observed release of cytochrome c from the mitochondria into the cytoplasm following treatment.[\[1\]](#)[\[7\]](#) Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9, in turn, activates downstream executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[\[1\]](#)[\[7\]](#) Studies have confirmed an increase in caspase-9 and caspase-3 activity, with no observed activation of caspase-8, which is characteristic of the extrinsic apoptotic pathway.[\[7\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Epothilones: A Novel Class of Drugs for the Treatment of Cancer - Page 4 [medscape.com]
- 2. Phase I clinical study of the novel epothilone B analogue BMS-310705 given on a weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-310705 Bristol-Myers Squibb/GBF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics and oral bioavailability of BMS-310705, a novel epothilone B analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to BMS-310705 for Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15567596#bms-310705-for-cancer-research>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)